

Technical Support Center: Oseltamivir Synthesis Scale-Up

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Compound of Interest		
Compound Name:	Crovozalpon	
Cat. No.:	B15602419	Get Quote

Welcome to the technical support center for Oseltamivir synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scaling up of Oseltamivir production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of Oseltamivir?

A1: The main challenges in scaling up Oseltamivir synthesis include:

- Starting Material Availability: The traditional industrial synthesis relies on (-)-shikimic acid, a natural product with a historically volatile supply and price.[1][2][3]
- Use of Hazardous Reagents: Many established routes, including the Roche industrial synthesis, utilize sodium azide, which is highly toxic and potentially explosive, posing significant safety risks at an industrial scale.[1][4]
- Stereochemical Control: Oseltamivir has three stereocenters, and maintaining the correct stereochemistry throughout a multi-step synthesis is crucial and complex.[4]
- Overall Yield and Process Efficiency: The multi-step nature of the synthesis can lead to a low overall yield, making the process less economical.[5][6]
- Purification: Several synthetic routes require extensive chromatographic purification, which can be a bottleneck in large-scale production.[6]

Troubleshooting & Optimization





Q2: Our team is experiencing low yields in the azide-based synthesis from shikimic acid. What are the common pitfalls?

A2: Low yields in the azide-based synthesis from shikimic acid can often be attributed to side reactions, particularly during the azidation step. For instance, the reaction of a mesylated shikimate derivative with sodium azide can lead to the formation of an aromatic side product, ethyl 3-azidobenzoate, especially at elevated temperatures.[3] Additionally, the use of solvents like DMSO can complicate product isolation, potentially reducing the final yield.[3] Careful control of reaction temperature and the choice of solvent are critical for optimizing this step.

Q3: Are there viable, scalable, azide-free alternatives to the traditional Oseltamivir synthesis?

A3: Yes, several azide-free synthetic routes have been developed to mitigate the safety concerns associated with using sodium azide.[1][7] Notable examples include the Shibasaki azide-free synthesis, which has a comparable overall yield to the industrial Roche process.[1] Another approach starts from diethyl D-tartrate and avoids azide reagents altogether.[7] These alternative routes are crucial for ensuring a more stable and safer supply of Oseltamivir.[7]

Q4: We are considering a synthesis route starting from a material other than shikimic acid. What are the pros and cons?

A4: Using alternative starting materials can address the supply chain issues associated with shikimic acid. For example, a synthesis beginning with diethyl D-tartrate utilizes an inexpensive and abundant starting material.[7] Other routes have been developed from quinic acid or through Diels-Alder reactions.[4][8] The main advantage is diversifying the starting material pool. However, these routes may have their own challenges, such as a higher number of steps or the need for significant process optimization to be economically viable on a large scale.

Troubleshooting Guides

Issue: Poor Regioselectivity in Nucleophilic Substitution Reactions

- Problem: Incorrect regioselectivity during the introduction of the azide or other nitrogencontaining nucleophiles on the cyclohexene ring.
- Possible Cause: The presence of multiple reactive sites (e.g., multiple mesylates) can lead to a mixture of products.



Troubleshooting Steps:

- Optimize Reaction Conditions: Carefully control the temperature, solvent, and reaction time. For example, in the azidation of a trimesylate of shikimic acid, the reaction should be conducted at a controlled temperature in a suitable solvent system like acetone/water to favor the desired substitution pattern.[7]
- Protecting Group Strategy: Ensure that other potentially reactive functional groups are adequately protected to direct the nucleophilic attack to the desired position.
- Choice of Nucleophile and Catalyst: The nature of the nucleophile and the use of specific catalysts can significantly influence regioselectivity.

Issue: Difficulty with Aziridine Ring-Opening

- Problem: Low conversion or undesired side products during the opening of an aziridine intermediate.
- Possible Cause: The stability of the aziridine ring can make it resistant to opening. The choice of nucleophile and reaction conditions are critical.
- Troubleshooting Steps:
 - Solvent System: Ensure the starting material is fully soluble. A co-solvent might be necessary to improve solubility and conversion rates.[9]
 - Activation: The use of a Lewis acid or a protic acid (e.g., TFA) can activate the aziridine ring, facilitating nucleophilic attack.[9]
 - Nucleophile Selection: The strength and nature of the nucleophile will determine the success of the ring-opening. For instance, opening an aziridine with 3-pentanol can be challenging and may require specific Lewis acid catalysis.[10]

Data Presentation

Table 1: Comparison of Different Oseltamivir Synthetic Routes



Parameter	Roche Industrial Synthesis	Shibasaki Azide-Free Synthesis	Shorter Shikimic Acid Route	Hayashi Synthesis
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid	(-)-Shikimic Acid	Not specified
Overall Yield	~30%[1]	~30%[1]	~47%[3]	57%[4]
Number of Steps	~10-12[1]	~12[1]	8[3]	Not specified
Use of Azides	Yes[1]	No[1]	Yes[3]	Not specified
Primary Challenge	Azide handling (toxic, explosive) [1]	Scalability to industrial levels	Use of hazardous azides	Scalability

Experimental Protocols

Key Experiment: Regioselective Azidation of Trimesylate from (-)-Shikimic Acid

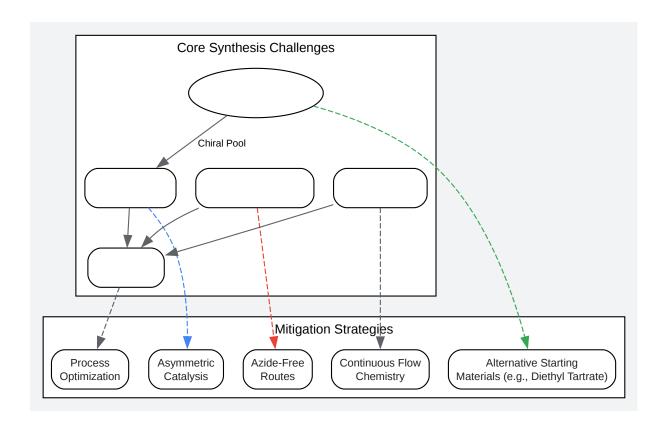
This protocol is adapted from methodologies aimed at controlling the regioselective introduction of the azide group.

- Objective: To achieve high regioselectivity in the substitution of a mesyl group with an azide nucleophile on a shikimic acid derivative.
- Materials:
 - Trimesylated shikimic acid derivative
 - Sodium azide (NaN₃)
 - Acetone
 - Deionized water
- Procedure:
 - Dissolve the trimesylated shikimic acid derivative in a mixture of acetone and water.



- Cool the reaction mixture to a controlled temperature (e.g., 0 °C) to minimize side reactions.
- Slowly add sodium azide to the cooled solution while stirring.
- Maintain the reaction at the controlled temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, quench the reaction and proceed with the work-up and purification steps to isolate the desired azido-dimesylate product.

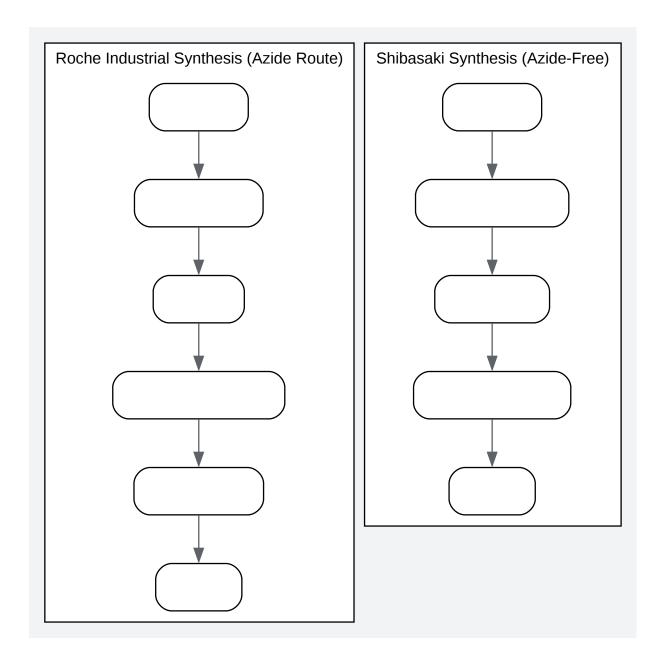
Visualizations



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Caption: Logical relationship between core challenges in Oseltamivir synthesis and their respective mitigation strategies.





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Caption: Comparison of key transformations in the Roche (azide-based) and Shibasaki (azide-free) synthetic workflows for Oseltamivir.

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